Computed Lipophilicity: XLogP3-AA +1.2 Log-Unit Increase vs. Des-Butoxy Analog (CAS 302548-39-6)
The 4-butoxy substitution significantly elevates lipophilicity. The target compound has a computed XLogP3-AA of 4.3 [1], compared to 3.1 for the des-butoxy analog N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 302548-39-6) . This difference of +1.2 log units is substantial and places the target compound above the commonly accepted upper limit for oral bioavailability (Lipinski's rule of five LogP <5), whereas the des-butoxy analog remains near the center of the optimal range.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 302548-39-6): XLogP3-AA = 3.1 |
| Quantified Difference | ΔXLogP3-AA = +1.2 (39% increase) |
| Conditions | In silico computation by XLogP3 3.0 algorithm (PubChem) for target; Guidechem database for comparator |
Why This Matters
A +1.2 log-unit increase in XLogP3-AA indicates significantly higher membrane permeability potential, which may translate to altered cellular uptake, tissue distribution, and metabolic clearance relative to the des-butoxy analog—critical parameters for both in vitro assay design and in vivo pharmacological studies.
- [1] PubChem. 4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide. Compound Summary CID 2318927. XLogP3-AA = 4.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/313469-84-0 View Source
